4-(3-Fluorophenyl)thiophenol
Description
Overview of Thiophenols in Organic Synthesis and Functional Materials
Thiophenols, organosulfur compounds with a sulfhydryl group (-SH) attached to a benzene (B151609) ring, are fundamental building blocks in organic chemistry. wikipedia.org Their reactivity, analogous to phenols, makes them valuable intermediates in a variety of synthetic transformations. They are utilized in the production of pharmaceuticals, such as sulfonamides and the antifungal agent butoconazole. wikipedia.org
Beyond their role as synthetic intermediates, thiophenol derivatives are integral to the development of functional materials. Thiophene-based compounds, a closely related class, have gained significant traction in materials science due to their robust chemical nature and versatile electronic properties. researchgate.netunibo.it These characteristics are exploited in the creation of organic electronics, including thin-film field-effect transistors, solar cells, and organic light-emitting diodes (OLEDs). researchgate.net Their unique optical properties also lend themselves to applications in bioimaging to monitor biological processes involving proteins and DNA. researchgate.netunibo.it
Significance of Fluorine Substitution in Aromatic Systems for Modulating Chemical Properties and Reactivity
The introduction of fluorine atoms into aromatic rings profoundly alters a molecule's characteristics. tandfonline.com Fluorine's small size and extreme electronegativity induce significant changes in the electronic and steric properties of the aromatic system. tandfonline.comnumberanalytics.com
Key effects of fluorine substitution include:
Enhanced Stability : The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, leading to increased thermal stability and greater resistance to oxidative degradation. tandfonline.comnumberanalytics.comnih.gov
Altered Reactivity : As the most electronegative element, fluorine withdraws electron density from the aromatic ring, which can decrease reactivity towards electrophilic substitution. numberanalytics.com Conversely, it can activate the ring for nucleophilic aromatic substitution, depending on its position relative to other functional groups. numberanalytics.comresearchgate.net
Modified Physical Properties : Fluorination typically increases a compound's boiling point and lipophilicity, affecting its solubility in various solvents. tandfonline.comnumberanalytics.com
Biological Impact : In medicinal chemistry, fluorine substitution is a common strategy to enhance a drug's metabolic stability, bioavailability, and binding affinity to target receptors or enzymes. tandfonline.comyoutube.com
This strategic use of fluorine allows chemists to fine-tune molecular properties, making fluorinated aromatics essential in pharmaceuticals, agrochemicals, and high-performance materials like fluoropolymers. nih.govresearchgate.net
Table 1: Impact of Fluorine Substitution on Aromatic Compounds
| Property | Effect of Fluorine Substitution | Scientific Rationale |
|---|---|---|
| Thermal Stability | Generally Increased | High strength of the C-F bond compared to the C-H bond. tandfonline.com |
| Oxidative Stability | Increased | Fluorine's electron-withdrawing nature makes the ring more resistant to oxidation. numberanalytics.com |
| Reactivity | Modified | Electron withdrawal decreases reactivity towards electrophiles but can enhance it for nucleophiles. numberanalytics.com |
| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can improve membrane permeability. tandfonline.com |
| Acidity/Basicity | Altered | The inductive effect of fluorine can significantly change the pKa of nearby functional groups. tandfonline.com |
Contextualization of 4-(3-Fluorophenyl)thiophenol within Contemporary Chemical Literature
While the parent structures of thiophenol and fluorinated aromatics are well-studied, the specific compound this compound is not extensively documented in mainstream chemical literature. Its structure, featuring a thiophenol core linked to a 3-fluorophenyl group, places it at the intersection of several important classes of chemical scaffolds. The analysis of its potential properties and applications must, therefore, be inferred from related, more thoroughly investigated molecules.
The core of this compound can be described as a biphenyl (B1667301) thiol scaffold, where two phenyl rings are linked, and one bears a thiol group. Biphenyl scaffolds are prevalent in medicinal chemistry and materials science. For instance, the biphenyl pyrazole (B372694) scaffold has been identified as a promising framework for developing multitargeted ligands for neurodegenerative diseases. nih.gov
The synthesis of substituted thiophenols and their precursors has been a subject of continuous development. Classic methods include the reduction of benzenesulfonyl chlorides and the Newman-Kwart rearrangement. wikipedia.org More modern approaches often involve metal-catalyzed cross-coupling reactions to form the C-S bond, allowing for the synthesis of a wide array of substituted aryl thiols from aryl halides and a sulfur source. organic-chemistry.org For example, a copper-catalyzed reaction between aryl iodides and sulfur powder can produce various substituted thiophenols, including those with fluoro groups. organic-chemistry.org
Research on related molecules, such as 3-(4-fluorophenyl)thieno[3,2-b]thiophene, demonstrates the interest in combining fluorinated phenyl groups with sulfur-containing aromatic systems for applications in electrochromic devices and energy storage. iaea.orgresearchgate.net
This gap presents several research opportunities:
Synthesis and Characterization : There is a clear opportunity to develop and report a robust synthetic route to this compound and to fully characterize the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography).
Materials Science Applications : Given the properties of related fluorinated and thiophene-based polymers, this compound could serve as a valuable monomer. Its polymerization could lead to novel materials with tailored thermal stability, electronic properties, and high refractive indices, potentially useful for advanced optical films or dielectric layers.
Medicinal Chemistry : The combination of a biphenyl structure, a fluorine atom, and a thiol group suggests potential biological activity. The thiol group can act as an antioxidant or a metal-binding anchor, while the fluorophenyl moiety can enhance metabolic stability and membrane permeability. This makes it a candidate for screening in various drug discovery programs.
Self-Assembled Monolayers (SAMs) : Thiophenols are well-known for their ability to form ordered self-assembled monolayers on gold surfaces. Investigating the SAM-forming properties of this compound could provide insights into how the fluorinated ring influences packing density, layer stability, and surface electronic properties, with potential applications in nanoscience and molecular electronics.
Table 2: Potential Research Directions for this compound
| Research Area | Opportunity | Rationale based on Related Compounds |
|---|---|---|
| Synthetic Chemistry | Develop and optimize a synthetic pathway. | Leverage existing cross-coupling methods for aryl thiols. organic-chemistry.org |
| Polymer Chemistry | Use as a monomer for novel functional polymers. | Fluorinated and thiophene-based polymers show excellent thermal and electronic properties. researchgate.netresearchgate.net |
| Medicinal Chemistry | Screen for biological activity. | Biphenyl scaffolds are used in drug design; fluorine can enhance pharmacokinetic properties. tandfonline.comnih.gov |
| Surface Science | Study the formation of self-assembled monolayers on metal surfaces. | Thiophenols are known to form stable SAMs; the fluoro-group may alter surface properties. |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluorophenyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FS/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLFWUIHOCDKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 4 3 Fluorophenyl Thiophenol
Established Synthetic Routes to Aryl Thiophenols
Classical Approaches: Advantages and Limitations
Traditional methods for synthesizing aryl thiophenols often involve multi-step processes. beilstein-journals.org These classical routes, while foundational, can have drawbacks such as the use of harsh reagents, high temperatures, and the generation of significant waste. rsc.orgbeilstein-journals.org One common historical method is the reduction of arylsulfonyl chlorides. lookchem.com For instance, 4-fluorobenzenesulfonyl chloride can be reduced to 4-fluorothiophenol (B130044). google.com Another approach involves the reaction of an aryl diazonium salt with a sulfur source, a variant of the Sandmeyer reaction. beilstein-journals.orgmorningstar.edu.in The Leuckart thiophenol synthesis, which utilizes the reaction of a diazonium salt with potassium xanthate, is also a well-known, though older, method. beilstein-journals.org
While these methods have been instrumental in the historical synthesis of aryl thiophenols, they often suffer from limitations. The requirement for pre-functionalized starting materials, such as the corresponding anilines for diazonium salt formation, adds to the synthetic effort. beilstein-journals.org Furthermore, the yields can be variable, and the substrate scope may be limited, particularly with sensitive functional groups. lookchem.com The development of more efficient and versatile transition-metal-catalyzed methods has largely superseded these classical approaches in modern synthetic chemistry. rsc.orgacs.orgnih.gov
A patented process for preparing 4-fluorothiophenol involves the reduction of 4,4'-difluorodiphenyl disulfide. google.comgoogle.com This reduction can be achieved using sodium borohydride (B1222165) in a suitable solvent system, such as isopropanol (B130326) and water or tetrahydrofuran, to produce 4-fluorothiophenol in high yields (95.1-98.5%) and purity (99.4-99.6%). google.comgoogle.com
| Classical Method | Description | Advantages | Limitations |
|---|---|---|---|
| Reduction of Arylsulfonyl Chlorides | Reduction of compounds like 4-fluorobenzenesulfonyl chloride to the corresponding thiophenol. google.com | Utilizes readily available starting materials. | Often requires harsh reducing agents and can have variable yields. lookchem.com |
| Sandmeyer-type Reactions | Reaction of an aryl diazonium salt with a sulfur source. beilstein-journals.orgmorningstar.edu.in | Well-established and understood reaction. | Requires preparation of potentially unstable diazonium salts; can generate significant waste. beilstein-journals.org |
| Leuckart Thiophenol Synthesis | Reaction of a diazonium salt with potassium xanthate. beilstein-journals.org | A historical method with a long-standing precedent. | Multi-step process with potential for low yields and limited substrate scope. beilstein-journals.org |
| Reduction of Diphenyl Disulfides | Reduction of disulfides like 4,4'-difluorodiphenyl disulfide to the thiophenol. google.comgoogle.com | Can provide high yields and purity. google.comgoogle.com | Requires the prior synthesis of the disulfide starting material. |
Transition-Metal-Catalyzed Cross-Coupling Reactions for C-S Bond Formation
Transition-metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering efficient and versatile methods for forming carbon-sulfur (C-S) bonds. rsc.orgacs.orgnih.gov These reactions have largely overcome the limitations of classical methods by providing milder reaction conditions, broader substrate scope, and higher yields. rsc.org Both copper and palladium are prominent metals used to catalyze these transformations. rsc.orgacs.org
The copper-catalyzed S-arylation of thiophenols, often referred to as the Ullmann condensation or Ullmann-type reaction, is a widely used method for the synthesis of aryl thioethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a thiophenol in the presence of a copper catalyst and a base. wikipedia.org While traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern protocols have seen significant improvements. wikipedia.orgnih.gov The use of soluble copper catalysts, often supported by ligands, has enabled these reactions to proceed under milder conditions with greater efficiency. wikipedia.org
Recent advancements have demonstrated that copper-catalyzed S-arylation can be effectively carried out under ligand-free conditions. organic-chemistry.orgacs.org These systems often utilize a simple copper(I) salt, such as copper(I) iodide (CuI), as the catalyst. organic-chemistry.orgacs.org The reactions can proceed in polar solvents or even under solvent-free conditions, offering a more environmentally friendly and cost-effective approach. organic-chemistry.org
Mechanistic studies, including theoretical and experimental investigations, have shed light on the intricate pathways of these reactions. acs.orgacs.orguni-saarland.de The active catalytic species is proposed to be a copper(I)-thiolate complex. wikipedia.orgacs.org Several mechanistic pathways have been considered, including oxidative addition-reductive elimination (OA-RE), σ-bond metathesis, single electron transfer (SET), and halogen atom transfer (HAT). uni-saarland.decaltech.edu Theoretical studies suggest that for the S-arylation of thiophenols, the HAT mechanism may be favored in some systems, involving the transfer of a halogen atom from the aryl halide to the copper(I) center, forming a copper(II) intermediate and an aryl radical. acs.orgacs.org This is in contrast to N-arylation reactions where an oxidative addition mechanism is often proposed. acs.orgacs.org Another study suggests that an OA-RE pathway involving a Cu(III) intermediate is the most favorable for N-, O-, and S-arylation. uni-saarland.de The exact mechanism can be influenced by factors such as the solvent polarity and the nature of the reactants. acs.orgacs.org
The electronic properties of both the aryl halide and the thiophenol can influence the outcome of copper-catalyzed S-arylation reactions. Generally, aryl iodides are more reactive than aryl bromides and chlorides. acs.orgacs.org This reactivity trend (ArI > ArBr > ArCl) is consistent with the halogen atom transfer (HAT) mechanism. acs.orgacs.org
The effect of substituents on the aromatic rings can be complex. In some cases, electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org However, studies have also shown that both electron-donating and electron-withdrawing groups on either coupling partner can be well-tolerated, leading to good yields of the desired diaryl thioether. organic-chemistry.orgmdpi.com This suggests that while electronic effects play a role, their influence may not always be straightforward and can be system-dependent. mdpi.com For example, in the S-arylation of furanose-fused oxazolidine-2-thiones, no clear electronic effect was observed with various substituted aryl iodides. mdpi.com
| Parameter | Observation/Finding | Reference |
|---|---|---|
| Catalyst | Low amounts (1-2.5 mol %) of ligand-free copper iodide (CuI) are effective. | organic-chemistry.orgacs.org |
| Aryl Halide Reactivity | The general reactivity trend is ArI > ArBr > ArCl. | acs.orgacs.org |
| Proposed Mechanism | Evidence supports a Halogen Atom Transfer (HAT) mechanism in some systems, though Oxidative Addition-Reductive Elimination is also proposed. | acs.orgacs.orguni-saarland.de |
| Solvent Effects | The active copper catalyst can vary with solvent polarity, being neutral in less polar solvents and anionic in highly polar solvents. | acs.orgacs.org |
| Substituent Effects | The reaction tolerates a broad range of functional groups, with both electron-donating and electron-withdrawing groups being accommodated. | organic-chemistry.orgmdpi.com |
Palladium-catalyzed cross-coupling reactions represent another powerful tool for the formation of C-S bonds. acs.orgnih.govnih.gov These methods often exhibit high efficiency and functional group tolerance. nih.govnih.gov The development of specialized ligands has been crucial in advancing palladium-catalyzed C-S coupling, as they can prevent catalyst deactivation by the sulfur-containing reactants. nih.gov
While early methods often required high temperatures, recent developments have enabled these reactions to proceed at room temperature. nih.gov The choice of ligand is critical, with both bidentate and monophosphine ligands being employed successfully. nih.gov Mechanistic understanding points to a catalytic cycle involving oxidative addition, transmetalation (or in this case, reaction with the thiolate), and reductive elimination. nih.gov A significant challenge in these reactions is the potential for the palladium catalyst to form inactive off-cycle species in the presence of thiols. nih.gov
Recent research has also explored the use of sulfur surrogates, such as sodium thiosulfate, in palladium-catalyzed reactions, providing an odorless and more convenient alternative to thiols for the synthesis of aryl thioethers. lookchem.comacs.org This approach allows for the coupling of aryl chlorides, bromides, and triflates, which are often more readily available than the corresponding aryl iodides. lookchem.com
Iron-Catalyzed Cross-Coupling for Thioether Synthesis
The synthesis of thioethers, including derivatives like 4-(3-Fluorophenyl)thiophenol, has been significantly advanced by the use of iron-catalyzed cross-coupling reactions. thieme-connect.comresearchgate.net These methods are recognized as a more sustainable and economical alternative to those employing precious metals like palladium or nickel, owing to iron's abundance and lower toxicity. thieme-connect.comchinesechemsoc.org The fundamental reaction involves the formation of a carbon-sulfur (C-S) bond by coupling an aryl halide with a thiol. thieme-connect.com A variety of iron sources, such as simple iron salts like iron(III) chloride (FeCl3), can be used as catalysts. thieme-connect.com
The general applicability of iron-catalyzed C-S cross-coupling is broad, accommodating a range of aryl halides and thiols to produce the corresponding aryl thioethers. thieme-connect.comresearchgate.net This versatility makes it a key strategy in organic synthesis for accessing molecules with diverse applications. researchgate.netthieme-connect.de
Table 1: Representative Iron-Catalyzed C-S Cross-Coupling Reactions
| Aryl Halide | Thiol | Iron Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| Aryl Iodide | (Hetero)arenethiol | FeCl3 | DMEDA | - | - | High | thieme-connect.com |
| Aryl Halide | Thiol | FeCl3 | L-proline | - | - | Good | researchgate.netmorningstar.edu.in |
| Benzyl Halide | Disulfide | Iron Catalyst | None | None | - | Broad Scope | researchgate.net |
This table illustrates the general scope of the reaction and is not exhaustive.
Ligand Effects in Iron Catalysis
Ligands play a pivotal role in modulating the reactivity and efficiency of iron-catalyzed cross-coupling reactions. nih.gov The addition of ligands can stabilize the iron catalyst, prevent the formation of inactive species, and facilitate key steps in the catalytic cycle. mdpi.com A variety of ligands have been explored, with nitrogen- and oxygen-containing ligands being particularly common. nih.govmdpi.com
For instance, N,N'-dimethylethylenediamine (DMEDA) has been successfully used as a bidentate amine ligand in the iron-catalyzed coupling of aryl iodides with thiols. thieme-connect.com In other systems, amino acids like L-proline have been employed as non-toxic and inexpensive ligands in conjunction with FeCl3 to effectively catalyze the synthesis of diaryl sulfides. researchgate.netmorningstar.edu.in The choice of ligand can be critical; in some iron-catalyzed cross-couplings, the reaction shows significantly lower yields or fails to proceed in the absence of a suitable ligand. chinesechemsoc.org Interestingly, the effect of a ligand can be nuanced, with some studies showing that well-established bidentate ligands may perform poorly compared to monodentate ligands in specific contexts. thieme-connect.comthieme-connect.de Computational studies have also been employed to understand and predict the influence of different ligands on the catalytic process. acs.org
Mechanistic Investigations via Computational Techniques in Iron Catalysis
The precise mechanism of iron-catalyzed cross-coupling reactions is complex and can vary depending on the specific reaction conditions, including the choice of catalyst, ligand, and substrates. nih.gov Computational methods, particularly density functional theory (DFT), have been instrumental in elucidating potential reaction pathways. acs.orgrsc.org
Several catalytic cycles have been proposed and investigated, often involving iron in various oxidation states. For example, Fe(I)/Fe(III) and Fe(II)/Fe(IV) cycles have been computationally explored. chinesechemsoc.orgacs.org A common mechanistic proposal involves the following key steps:
Catalyst Activation: The iron precatalyst is activated, potentially forming a lower-valent iron species.
Oxidative Addition or Atom Transfer: The aryl halide reacts with the activated iron species. Computational studies have compared the energetics of a standard oxidative addition pathway with an atom transfer pathway, with some results suggesting the latter may be more favorable. rsc.org
Transmetalation/Ligand Exchange: The thiol or thiolate coordinates to the iron center.
Reductive Elimination: The C-S bond is formed, releasing the thioether product and regenerating the active iron catalyst. chinesechemsoc.orgacs.org
DFT calculations have been used to model the energies of intermediates and transition states throughout these cycles. morningstar.edu.inacs.org For example, in a study of an FeCl3/L-proline catalyzed system, DFT analysis suggested the formation of a reactant complex where both the aryl halide and the thiol are bound to an Fe(III)-proline complex, significantly lowering the activation energy for the reaction compared to the uncatalyzed pathway. morningstar.edu.in These computational insights are crucial for understanding the reaction at a molecular level and for designing more efficient catalytic systems. acs.org
Specific Synthesis Strategies for this compound
The synthesis of this compound requires the strategic introduction of a thiol group onto a biphenyl (B1667301) scaffold bearing a fluorine atom.
Precursor Derivatization and Halogen-Thiol Exchange Reactions
A common route to aryl thiols involves the transformation of precursor molecules. One such method is the reduction of corresponding disulfides. For instance, 4,4'-difluorodiphenyl disulfide can be reduced to 4-fluorothiophenol using reagents like sodium borohydride. google.comgoogle.com While this illustrates a general strategy for fluorinated thiophenols, the synthesis of this compound would require the corresponding 4,4'-bis(3-fluorophenyl)disulfide precursor.
Another strategy involves the reaction of aryl halides with a source of sulfur. This can be achieved through halogen-metal exchange followed by quenching with a sulfur electrophile. For example, an aryl bromide can be treated with butyllithium (B86547) to form an aryllithium species, which can then react with a suitable sulfur source. acs.org Alternatively, transition-metal-free methods using arynes have been developed for the synthesis of aryl thioglycosides, which involves the reaction of a glycosyl thiol with an in-situ generated aryne. rsc.orgnih.gov While not a direct synthesis of this compound, this demonstrates a modern approach to C-S bond formation. The use of thiol surrogates, such as xanthates, also presents a viable, odorless alternative to traditional methods involving thiols. mdpi.com
Influence of Fluorine Substitution on Reaction Efficiency and Selectivity
The presence of a fluorine atom on an aromatic ring can significantly impact the reactivity of the molecule in synthetic transformations. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect can alter the electronic properties of the aromatic system. conicet.gov.ar This can influence the acidity of nearby functional groups and the susceptibility of the ring to nucleophilic attack. conicet.gov.ar
In the context of thiophenol synthesis, the fluorine substituent can increase the acidity of the thiol proton, which in turn affects the formation of the thiolate nucleophile. conicet.gov.ar For example, in the modification of PVC with halogenated thiophenols, 4-fluorothiophenol was found to be more reactive than its chloro- and bromo--substituted counterparts when the thiolate was formed in situ. conicet.gov.ar This was attributed to the higher acidity of 4-fluorothiophenol, leading to a more complete and rapid formation of the reactive thiolate salt. conicet.gov.ar The electron-withdrawing nature of fluorine can also make an attached aryl ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution.
Flow Chemistry Approaches for Continuous Synthesis (drawing from related thiophenol fluorination)
Flow chemistry has emerged as a powerful technique for organic synthesis, offering advantages such as improved safety, enhanced heat and mass transfer, and greater scalability compared to traditional batch processes. mit.edursc.orgmdpi.com This methodology is particularly well-suited for reactions involving hazardous reagents or gases, and for processes requiring precise control over reaction parameters like temperature and residence time. mit.edursc.org
While specific reports on the continuous flow synthesis of this compound are not prevalent, the principles can be drawn from related fluorination and thiolation reactions performed in flow. rsc.orgresearchgate.net For example, flow chemistry has been successfully employed for the trifluoromethylation of thiols using gaseous reagents, where the enhanced gas-liquid interfacial area in a microreactor leads to significantly shorter reaction times and improved efficiency compared to batch reactions. rsc.org Similarly, the electrochemical synthesis of sulfonyl fluorides from thiols has been demonstrated in a flow setup, achieving high yields in a matter of minutes. researchgate.net A hypothetical flow synthesis of this compound could involve pumping a solution of a suitable precursor, such as 4-bromo-3'-fluorobiphenyl, and a thiolating agent through a heated reactor containing an immobilized catalyst, allowing for continuous production and simplified purification. mdpi.com
Green Chemistry Approaches for Sustainable Synthesis
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound and related diaryl thioethers, several green chemistry approaches have been explored to minimize environmental impact, reduce waste, and enhance efficiency. These strategies focus on the use of alternative energy sources, greener solvents, recoverable catalysts, and catalyst-free reaction conditions.
A significant advancement in the green synthesis of thioethers involves the use of microwave irradiation. researchgate.net This technique can dramatically reduce reaction times compared to conventional heating methods, contributing to a more sustainable process. researchgate.net For instance, microwave-assisted catalyst-free preparation of diaryl ethers has been successfully demonstrated, providing a basis for similar applications in thioether synthesis. researchgate.net
Another key green strategy is the development of catalyst-free C-S cross-coupling reactions. While many traditional methods rely on metal catalysts, which can be costly and toxic, catalyst-free alternatives offer a more sustainable pathway. connectedpapers.comacs.org These reactions can sometimes be promoted by alternative energy sources or conducted in greener solvents.
The choice of solvent plays a crucial role in the environmental footprint of a synthetic process. The use of recyclable and non-toxic solvents is a core principle of green chemistry. Poly(ethylene glycol) (PEG) has been utilized as a recyclable solvent for the synthesis of structurally related amine-substituted aryl sulfides. acs.org Water is another exemplary green solvent that has been employed in the synthesis of various organic compounds, including derivatives of dimedone. nih.gov The development of on-water C-S coupling reactions using heterogeneous catalysts further underscores the move towards aqueous media. researchgate.net
Heterogeneous catalysts offer significant advantages in terms of recyclability and ease of separation from the reaction mixture, which aligns with green chemistry principles. researchgate.net Examples include copper immobilized on mesoporous silica (B1680970) (MCM-41) and magnetically retrievable nanocatalysts, which have been shown to be effective for thioether formation. researchgate.netresearchgate.net These catalysts can often be reused for multiple reaction cycles without a significant loss of activity. researchgate.net
Ultrasound-assisted synthesis represents another non-conventional energy source that can promote organic reactions under milder conditions. rsc.orgrsc.org This technique has been applied to various transformations and is considered a green method. rsc.orgrsc.org
Electrochemical synthesis is emerging as a powerful and inherently safe green technology for the formation of carbon-heteroatom bonds. acs.org By using electricity to drive reactions, the need for chemical oxidants or reductants can be eliminated, thereby reducing waste. acs.org This method has been successfully applied to the synthesis of diaryl thioethers. acs.org
One-pot syntheses, which combine multiple reaction steps into a single procedure, enhance efficiency and reduce the generation of waste by minimizing purification steps. acs.org This approach has been successfully used in the synthesis of amine-substituted aryl sulfides from nitroaryl halides. acs.org
The selection of benign and readily available reagents is also a critical aspect of sustainable synthesis. For example, the use of potassium sulfide (B99878) (K₂S) as a sulfur source provides an odorless and catalyst-free route to diaryl sulfides. connectedpapers.com
These green chemistry approaches offer a diverse toolbox for the sustainable synthesis of this compound and other diaryl thioethers, paving the way for more environmentally responsible chemical manufacturing.
Table 1: Overview of Green Chemistry Approaches for Diaryl Thioether Synthesis
| Green Chemistry Approach | Key Features | Examples/Applications | Citations |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency. | Catalyst-free preparation of diaryl ethers and thioethers. | researchgate.net |
| Catalyst-Free Synthesis | Avoids use of potentially toxic and expensive metal catalysts. | Metal-free S-phenylation, reactions using alternative energy sources. | researchgate.netconnectedpapers.comacs.org |
| Green Solvents | Use of non-toxic, recyclable, or biodegradable solvents. | Poly(ethylene glycol) (PEG), water. | acs.orgnih.govresearchgate.net |
| Heterogeneous Catalysis | Easily separable and recyclable catalysts, reducing waste. | Copper on mesoporous MCM-41, magnetic nanocatalysts. | researchgate.netresearchgate.net |
| Ultrasound-Assisted Synthesis | Milder reaction conditions, alternative energy source. | Synthesis of various organic compounds. | rsc.orgrsc.org |
| Electrochemical Synthesis | Avoids chemical redox reagents, inherently safer. | Reagent-free synthesis of diaryl thioethers. | acs.org |
| One-Pot Synthesis | Increased efficiency, reduced waste from multiple workups. | Synthesis of amine-substituted aryl sulfides. | acs.org |
| Benign Reagents | Use of less hazardous and readily available starting materials. | Potassium sulfide (K₂S) as a sulfur source. | connectedpapers.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Fluorophenyl Thiophenol
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing its conformational landscape. The analysis of 4-(3-Fluorophenyl)thiophenol by these methods reveals characteristic vibrational modes associated with its constituent aromatic rings and the thiol group.
Key vibrational frequencies for related thiophenol derivatives have been studied, providing a basis for the interpretation of the spectrum of this compound. nih.govresearchgate.net For instance, the S-H stretching vibration is a key indicator of the thiol group and its electronic environment. Studies on substituted thiophenols have shown that the position of this band can be influenced by the electronic nature of the substituents on the aromatic ring. nih.govresearchgate.net In para-substituted thiophenols, electron-donating or -withdrawing groups can cause significant shifts in the S-H bond distance and its corresponding vibrational frequency. nih.govresearchgate.net
The presence of the two aromatic rings gives rise to a series of characteristic C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region. scialert.net Aromatic C=C stretching vibrations usually appear in the 1600-1400 cm⁻¹ range. The substitution pattern on both rings will influence the exact positions and intensities of these bands.
The fluorine substituent also introduces a characteristic C-F stretching vibration. The position of this band is sensitive to the electronic environment and can provide further structural confirmation.
Conformational insights can also be gleaned from vibrational spectra. For substituted thiophenols, the relative orientation of the thiol group with respect to the phenyl ring (cis or trans) can lead to distinct vibrational signatures. nih.govresearchgate.net Computational studies on meta- and para-substituted thiophenols have indicated that the stability of these conformers is influenced by the electronic properties of the substituents. nih.govresearchgate.net
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Thiol (S-H) | Stretching | ~2550 - 2600 |
| Aromatic (C-H) | Stretching | ~3000 - 3100 |
| Aromatic (C=C) | Stretching | ~1400 - 1600 |
| Carbon-Sulfur (C-S) | Stretching | ~600 - 800 |
| Carbon-Fluorine (C-F) | Stretching | ~1100 - 1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms.
The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) due to the protons on the two phenyl rings. The exact chemical shifts and coupling patterns will be influenced by the positions of the fluorine and thiol substituents. The thiol proton (S-H) would likely appear as a singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms attached to the fluorine and sulfur atoms will exhibit characteristic chemical shifts. For instance, the carbon bearing the fluorine atom will show a large one-bond coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will be influenced by the electron-withdrawing nature of the fluorine and the electron-donating/withdrawing nature of the thiol group.
For a related compound, (4-fluorophenyl)(trifluoromethyl)sulfane, the ¹³C NMR showed a doublet for the carbon attached to fluorine with a J-coupling of 252.0 Hz. rsc.org In other fluorinated biphenyl (B1667301) compounds, the C-F group shows a prominent signal around 151 ppm, with doublet characteristics due to fluorine-carbon coupling. nih.gov
¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. scholaris.caicpms.cz The chemical shift of the fluorine atom in this compound will be indicative of its electronic environment. The large chemical shift range of ¹⁹F NMR allows for the clear resolution of signals from different fluorine-containing functional groups. icpms.cz The chemical shift can be influenced by the nature and position of other substituents on the aromatic rings. For example, in (4-fluorophenyl)(trifluoromethyl)sulfane, two distinct fluorine signals were observed at -43.37 ppm and -108.66 ppm. rsc.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule. youtube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to identify which protons are adjacent to each other on the aromatic rings, helping to trace the connectivity of the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch It allows for the direct assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the two aromatic rings and the sulfur atom.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the molecular structure of this compound can be achieved.
Table 2: Predicted NMR Data for this compound
| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H | 1D NMR | Aromatic: ~7.0 - 8.0; Thiol: Variable | Proton environments and coupling |
| ¹³C | 1D NMR | Aromatic: ~110 - 160 | Carbon skeleton |
| ¹⁹F | 1D NMR | Variable, depends on reference | Electronic environment of fluorine |
| ¹H-¹H | COSY | - | Proton-proton connectivity |
| ¹H-¹³C | HSQC | - | Direct proton-carbon connectivity |
| ¹H-¹³C | HMBC | - | Long-range proton-carbon connectivity |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. lcms.cz For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule is expected to fragment at its weakest bonds. Common fragmentation pathways for this type of compound could include the loss of the thiol group (-SH), the fluorine atom (-F), or cleavage of the bond between the two aromatic rings. The resulting fragment ions would be characteristic of the different parts of the molecule, further confirming its structure.
X-ray Crystallography for Solid-State Molecular Geometry and Packing (if crystal structure available for similar compounds)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govdectris.com While a crystal structure for this compound itself may not be readily available, analysis of crystal structures of similar compounds can provide valuable insights into its likely molecular geometry and intermolecular interactions.
For instance, the crystal structures of other substituted biphenyls and thiophenols would reveal information about:
Dihedral Angle: The twist angle between the two phenyl rings is a key conformational feature. This angle is influenced by steric hindrance between the ortho-substituents and electronic effects.
Bond Lengths and Angles: Precise measurements of bond lengths (e.g., C-S, C-F, C-C) and angles can be compared with theoretical calculations and data from other spectroscopic techniques.
Intermolecular Interactions: The packing of molecules in the crystal lattice is determined by intermolecular forces such as hydrogen bonding (involving the thiol group), dipole-dipole interactions, and van der Waals forces. The presence of the fluorine atom can lead to specific C-H···F or F···F interactions.
By studying the crystal structures of analogous compounds, a reliable model for the solid-state conformation and packing of this compound can be constructed.
Intermolecular Interactions in the Crystalline Lattice (e.g., C-H···F-C, S···H-C)
Following extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no publicly available, experimentally determined crystal structure for this compound could be located. The generation of a detailed, scientifically accurate analysis of its specific intermolecular interactions, including the creation of data tables with precise bond lengths and angles for C-H···F-C and S···H-C contacts, is therefore not possible.
The elucidation of such structural details is fundamentally dependent on X-ray or neutron diffraction studies of a single crystal of the compound. Without this primary crystallographic data, any discussion of the precise nature of the intermolecular forces within the crystalline lattice would be purely speculative.
While general principles of intermolecular interactions can be discussed, the strict requirement for detailed research findings and data tables specific to this compound cannot be met in the absence of its published crystal structure. For context, studies on related molecules, such as other fluorinated aromatic compounds and thiophenol derivatives, indicate the likely presence of the following types of interactions:
S···H-C Interactions: The sulfur atom of the thiol group can act as a hydrogen bond acceptor, interacting with hydrogen atoms from the C-H bonds of neighboring molecules. The directionality and strength of these interactions contribute to the stabilization of the crystal lattice.
S-H···S Hydrogen Bonds: In many thiophenols, the thiol group itself can form hydrogen bonds, with one molecule's thiol group acting as a donor and another's acting as an acceptor.
π-Stacking and C-H···π Interactions: The aromatic rings in the structure are likely to engage in π-stacking and C-H···π interactions, which are common stabilizing forces in the crystal structures of aromatic compounds.
However, to provide the quantitative data required by the prompt, such as precise intermolecular distances and angles, an experimental crystal structure determination is prerequisite.
Computational and Theoretical Chemistry Studies of 4 3 Fluorophenyl Thiophenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and molecular geometry of 4-(3-Fluorophenyl)thiophenol. These calculations are typically performed using hybrid functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), which provide a reliable balance of accuracy and computational efficiency for organic molecules. ajchem-a.com By solving the Kohn-Sham equations, DFT can determine the molecule's ground state energy, electron density, and optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.
For a molecule like this compound, DFT calculations would optimize the geometry to find the most stable arrangement of its atoms. Key structural parameters of interest include the C-S-C bond angle connecting the two phenyl rings and the dihedral angles that define their relative orientation. In related diphenyl sulfide (B99878) structures, the C-S-C bond angle is often found to be enlarged from the ideal sp³ or sp² angles due to the repulsion between the bulky phenyl rings.
Table 1: Illustrative Optimized Geometric Parameters for a Substituted Diphenyl Sulfide System (Note: This data is representative of the class of molecules and not specific to this compound)
| Parameter | Value |
|---|---|
| C-S Bond Length (Thiophenol Ring) | ~1.77 Å |
| C-S Bond Length (Fluorophenyl Ring) | ~1.77 Å |
| C-S-C Bond Angle | ~103.5° |
| C-C-S-C Dihedral Angle 1 | ~45° |
The conformational landscape of this compound is primarily defined by the rotation around the two C-S single bonds. This rotation dictates the three-dimensional orientation of the two aromatic rings relative to each other. Computational studies on similar biphenyl (B1667301) and diphenyl sulfide systems show that steric hindrance between the ortho-hydrogens of the rings prevents a fully planar conformation. libretexts.org
The energy landscape is typically mapped by systematically varying the dihedral angles (φ1 and φ2) that define the ring orientations and calculating the potential energy at each point. This analysis reveals the global minimum energy conformation and the energy barriers for rotation between different stable conformers. For many substituted diphenyl sulfides, the lowest energy conformation is a "skew" or non-planar arrangement where the phenyl rings are approximately perpendicular to each other, minimizing steric repulsion. The presence of the fluorine substituent at the meta-position is not expected to introduce significant steric hindrance that would drastically alter the general conformational preference seen in diphenyl sulfide itself, but it can influence the electronic landscape.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a greater propensity for electron donation. growingscience.com
LUMO : This orbital represents the lowest energy space for an incoming electron and is associated with the molecule's ability to accept electrons, acting as an electrophile. A lower LUMO energy signifies a greater electron-accepting capability. growingscience.com
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. growingscience.com Conversely, a small gap suggests the molecule is more reactive. nih.gov
For this compound, the HOMO is expected to have significant electron density localized on the sulfur atom and the thiophenol ring, as the thiol group is electron-donating. The LUMO is likely distributed across the π-system of both aromatic rings.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 2: Chemical Reactivity Descriptors from FMO Analysis (Note: The formulas and interpretations are general; specific values for this compound are not available.)
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from a stable system. ajchem-a.com |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. ajchem-a.com |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying the regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The potential is color-coded, with red typically indicating regions of most negative electrostatic potential and blue representing regions of most positive potential. researchgate.net
In a MEP map of this compound, distinct regions of charge would be visible:
Negative Potential (Red/Yellow) : These areas would be concentrated around the electronegative sulfur and fluorine atoms, which have high electron density due to their lone pairs. These sites are susceptible to electrophilic attack. researchgate.net
Positive Potential (Blue) : This region would be most prominent around the acidic hydrogen atom of the thiol (-SH) group. This positive character makes it the primary site for deprotonation by a base.
Neutral Potential (Green) : The carbon and hydrogen atoms of the phenyl rings would constitute the larger, more neutral surface area of the molecule.
This visual map complements the FMO analysis by providing a more intuitive picture of where the molecule is likely to interact with other charged or polar species.
Reaction Mechanism Investigations and Transition State Analysis
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By modeling the reaction of this compound with another reactant, it is possible to map the entire potential energy surface, identifying reactants, products, intermediates, and, crucially, transition states. A transition state is a first-order saddle point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net
For instance, a common reaction of thiophenols is hydrogen abstraction from the S-H bond. DFT calculations can model the approach of a radical species, locate the transition state structure where the S-H bond is partially broken and a new bond with the radical is partially formed, and calculate the activation energy for the process. researchgate.net This provides a quantitative measure of the reaction's feasibility.
Beyond identifying the reaction pathway, computational methods can quantify the kinetic and thermodynamic parameters that govern it. Using statistical mechanics and the calculated vibrational frequencies, key thermodynamic properties can be determined.
Thermodynamic Parameters : These include the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous reaction, while a positive value indicates a non-spontaneous one. These values define the equilibrium position of the reaction. mdpi.com
Kinetic Parameters : The primary kinetic parameter derived from transition state analysis is the activation energy (Ea) or activation Gibbs free energy (ΔG‡). According to Transition State Theory (TST), this energy barrier is directly related to the reaction rate constant (k). A higher activation energy corresponds to a slower reaction rate. researchgate.net
For example, in a hypothetical S-H abstraction reaction, these calculations could predict how readily this compound acts as a radical scavenger compared to other thiols.
Table 3: Representative Thermodynamic and Kinetic Data for a Thiophenol Reaction (Note: This data is illustrative for a generic reaction: R-SH + X• → R-S• + HX)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| ΔHrxn | Enthalpy of Reaction | -10 to -20 kcal/mol |
| ΔGrxn | Gibbs Free Energy of Reaction | -15 to -25 kcal/mol |
The fluorine atom at the meta-position of the second phenyl ring plays a significant, albeit nuanced, role in the reactivity of this compound. The effect of a fluorine substituent is primarily electronic and stems from two opposing factors:
Inductive Effect (-I) : Fluorine is the most electronegative element, so it strongly withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect is distance-dependent and deactivates the ring, making it more electron-poor.
Mesomeric Effect (+M) : Fluorine has lone pairs of electrons that can be donated into the π-system of the ring through resonance. This effect is generally weaker for fluorine than for other halogens.
In the meta-position, the resonance effect is minimal, so the strong electron-withdrawing inductive effect dominates. This has several consequences for reactivity:
Acidity : The -I effect helps to stabilize the thiolate anion (Ar-S⁻) that forms upon deprotonation of the thiol. This increased stabilization of the conjugate base makes this compound a slightly stronger acid than an unsubstituted analogue.
Nucleophilicity : The electron-withdrawing nature of the fluorophenyl group slightly reduces the electron density on the sulfur atom, which could decrease its nucleophilicity in certain reactions.
Reaction with Electrophiles : The deactivating nature of the fluorine substituent makes the fluorinated ring less susceptible to electrophilic aromatic substitution.
Computational studies can quantify these effects by comparing the calculated properties (e.g., pKa, reaction barriers) of this compound with those of unsubstituted diphenyl sulfide or 4-phenylthiophenol, thereby isolating the specific contribution of the fluorine atom.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
The key parameter governing the molecule's shape is the dihedral angle between the planes of the 3-fluorophenyl ring and the thiophenol ring. MD simulations can map the potential energy surface related to the rotation around this bond, identifying the most stable (low-energy) conformations and the energy barriers between them. Such studies on related diaryl systems have shown that the minimum energy conformation is typically non-planar, with the rings twisted relative to each other to minimize steric hindrance.
The choice of solvent can significantly influence conformational preferences. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of solute-solvent interactions. In polar solvents, conformations with a higher dipole moment might be stabilized, while in non-polar solvents, intramolecular interactions and steric effects may play a more dominant role. For instance, simulations can reveal how solvent polarity affects the rotational barrier between the rings and the population of different conformational states.
Table 1: Key Parameters Analyzed in MD Simulations of this compound
| Parameter | Description | Insights Gained |
|---|---|---|
| Dihedral Angle (C-C-C-C) | The angle between the planes of the two aromatic rings. | Determines the primary conformation (planar vs. twisted) and rotational energy barriers. |
| Dihedral Angle (C-C-S-H) | The angle describing the orientation of the thiol group relative to the phenyl ring. | Provides information on the orientation of the reactive -SH group. |
| Radial Distribution Functions | Describes how the density of solvent molecules varies as a function of distance from the solute. | Reveals the structure of the solvent shell and specific solute-solvent interactions. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations over time. | Assesses the stability of the molecule's conformation and the extent of structural fluctuations. |
| Hydrogen Bonding Analysis | Monitors the formation and lifetime of hydrogen bonds between the solute and solvent molecules. | Quantifies the specific interactions with protic solvents that can influence conformation. |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions that dictate its packing in the solid state and its behavior in solution. Computational methods are essential for quantifying the strength and nature of these interactions.
Hydrogen Bonding: The thiol (-SH) group can act as a hydrogen bond donor. While sulfur is less electronegative than oxygen, S-H···S hydrogen bonds are known to be significant structure-directing interactions in the aggregation of thiophenols. Computational studies on thiophenol dimers reveal these interactions to be long, dispersion-controlled bonds that anchor π-stacked structures. The sulfur atom and the fluorine atom in this compound can also act as hydrogen bond acceptors, interacting with protic solvents or other donor groups. Quantum mechanical calculations on aromatic thiols confirm the ability of the sulfur atom to act as a hydrogen bond donor in complexes with water.
Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonding. This is a highly directional, non-covalent interaction where the halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. The strength of this interaction can be tuned by the electronic environment; the electron-withdrawing nature of the aromatic ring enhances the positive electrostatic potential on the fluorine atom, making it a more effective halogen bond donor. Computational studies can predict the geometry and energy of these bonds, which often compete with hydrogen bonds in directing molecular assembly.
π-π Stacking: The two electron-rich aromatic rings of this compound are capable of engaging in π-π stacking interactions. These interactions, primarily driven by dispersion forces, are crucial for the stabilization of crystal structures and molecular aggregates. Theoretical studies on similar diaryl systems and thiophenol dimers show that parallel-displaced or T-shaped stacking arrangements are often more favorable than a face-to-face orientation. The presence of the fluorine substituent can modulate these interactions, leading to what are known as polar-π or phenyl-perfluorophenyl interactions, which have a significant electrostatic component.
Table 2: Summary of Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Geometric Features |
|---|---|---|---|---|
| Hydrogen Bonding | Thiol (-SH) | Sulfur (S), Fluorine (F), π-system | 5-15 | Directional; S-H···A angle near 180°. |
| Halogen Bonding | Fluorine (-F) | Sulfur (S), π-system, other nucleophiles | 5-20 | Highly directional; C-F···A angle near 180°. |
| π-π Stacking | Phenyl/Fluorophenyl Ring | Phenyl/Fluorophenyl Ring | 10-50 | Parallel-displaced or T-shaped geometries are common. |
| S-H/π Interaction | Thiol (-SH) | Phenyl/Fluorophenyl π-system | 5-15 | Thiol group oriented towards the face of an aromatic ring. |
Theoretical Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. Density Functional Theory (DFT) is the most common method for these predictions.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain chemical shifts that often show excellent agreement with experimental values, typically with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. These predictions are crucial for assigning peaks in complex spectra and for distinguishing between different isomers. Machine learning and DFT-based methods are continuously improving the accuracy of these predictions.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations provide a theoretical infrared (IR) spectrum, where each absorption band corresponds to a specific vibrational mode of the molecule (e.g., C-H stretch, C=C ring stretch, C-S stretch, S-H stretch). By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to the corresponding functional group's motion. Comparing the theoretical spectrum with an experimental one helps in confirming the molecular structure and understanding the vibrational characteristics.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which is related to the intensity of the absorption band. These calculations help assign the observed absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic system.
Table 3: Predicted Spectroscopic Data for a Representative Diaryl Thiophenol Structure Note: These values are illustrative examples based on DFT calculations for structurally similar compounds and serve to demonstrate the type of data obtained from theoretical predictions.
| Spectroscopy | Parameter | Predicted Value Range | Corresponding Functional Group/Transition |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 3.0 - 4.0 ppm | Thiol proton (-SH) |
| Chemical Shift (δ) | 6.8 - 7.5 ppm | Aromatic protons (Ar-H) | |
| ¹³C NMR | Chemical Shift (δ) | 115 - 140 ppm | Aromatic carbons (Ar-C) |
| Chemical Shift (δ) | 160 - 165 ppm (J_CF ≈ 245 Hz) | Fluorine-bearing aromatic carbon (Ar-C-F) | |
| IR | Wavenumber (cm⁻¹) | ~2550 cm⁻¹ | S-H stretch |
| Wavenumber (cm⁻¹) | 1450 - 1600 cm⁻¹ | Aromatic C=C stretch | |
| Wavenumber (cm⁻¹) | 1200 - 1250 cm⁻¹ | C-F stretch | |
| UV-Vis | λ_max | 250 - 290 nm | π → π* transition |
Chemical Reactivity and Derivatization Strategies for 4 3 Fluorophenyl Thiophenol
Reactions at the Thiol Moiety
The sulfur atom of the thiol group in 4-(3-fluorophenyl)thiophenol is nucleophilic and readily undergoes oxidation. These characteristics are exploited in various derivatization strategies.
The thiol group is susceptible to oxidation, yielding different products depending on the oxidant and reaction conditions. A common transformation is the oxidative coupling of two thiol molecules to form a disulfide. This reaction can be promoted by a variety of reagents, including mild oxidants like potassium iodate (B108269) (KIO3) in water or simply air (aerial oxidation), often catalyzed by a base. rsc.orgnih.govbiolmolchem.com For instance, the oxidation of thiophenols to disulfides can be efficiently achieved using KIO3 in water at room temperature. rsc.org Another green method involves visible-light-promoted, catalyst-free self-coupling in an ambient atmosphere. nih.gov Stronger oxidizing agents can further oxidize the sulfur atom to form sulfoxides and sulfones.
The general scheme for the oxidation of this compound is as follows:
Disulfide Formation: 2 R-SH + [O] → R-S-S-R + H₂O
Sulfoxide (B87167) Formation: R-S-S-R + [O] → 2 R-S(=O)-R
Sulfone Formation: R-S(=O)-R + [O] → R-S(=O)₂-R
Table 1: Selected Methods for Thiol Oxidation
| Product Type | Reagents and Conditions | Comments | Citations |
|---|---|---|---|
| Disulfide | KIO₃, water, 25 °C | An efficient and environmentally friendly method for the synthesis of disulfides. | rsc.org |
| Disulfide | Visible light, DABCO (catalyst), CH₃CN | A catalyst-free, light-promoted green method achieving high yields. | nih.gov |
| Disulfide | Dimethyl sulfoxide (DMSO), HI, acetonitrile | The reaction proceeds rapidly at room temperature with high efficiency. | biolmolchem.com |
The thiolate anion, readily formed by deprotonating the thiol with a base, is a potent nucleophile. It can participate in nucleophilic substitution reactions with various electrophiles, most notably alkyl and aryl halides, to form thioethers. rammohancollege.ac.inlibretexts.org This S-alkylation or S-arylation is a cornerstone for constructing carbon-sulfur bonds.
This compound can react with alkyl halides in a classic Sₙ2 reaction to yield S-alkyl thioethers. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate.
Similarly, S-arylation can be achieved through nucleophilic aromatic substitution (SₙAr) with activated aryl halides (e.g., those bearing electron-withdrawing groups) or through metal-catalyzed cross-coupling reactions (e.g., Ullmann condensation, Buchwald-Hartwig amination conditions adapted for thiols) with unactivated aryl halides. jst.go.jpresearchgate.netacs.org Copper and cobalt-based catalysts have proven effective for the S-arylation of thiols with aryl chlorides, bromides, and iodides. organic-chemistry.orgresearchgate.net
Table 2: Examples of Nucleophilic Substitution Reactions with Thiols
| Reaction Type | Electrophile | Catalyst/Conditions | Product | Citations |
|---|---|---|---|---|
| S-Arylation | Aryl Halides | t-BuOK, DMF/THF, 0-25 °C | Aryl thioether | jst.go.jp |
| S-Arylation | Aryl Halides | CoCl₂·6H₂O, Cationic 2,2'-bipyridyl, Water | Aryl thioether | researchgate.net |
| S-Arylation | Aryl Boronic Acids | CuSO₄ | Aryl thioether | organic-chemistry.org |
The reaction of this compound with alkyl or aryl halides leads directly to the formation of the corresponding thioethers (sulfides). nih.govnih.gov For example, the reaction with an alkyl halide (R-X) in the presence of a base would yield 4-(3-fluorophenyl)phenyl alkyl sulfide (B99878). These thioethers are stable compounds and can serve as intermediates for further functionalization. For instance, the sulfur atom in the thioether can be oxidized to a sulfoxide or a sulfone, creating chiral centers (in the case of sulfoxides) and highly polar functional groups that are valuable in medicinal chemistry and materials science.
The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, involving the addition of a thiol across a double bond (alkene). wikipedia.org This reaction can proceed via two primary mechanisms: a free-radical addition or a Michael addition.
Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical (RS•) is formed, which then adds to the alkene. This process typically results in the anti-Markovnikov product and is considered a "click" reaction due to its high efficiency and selectivity. wikipedia.orgunito.it
Michael Addition: In the presence of a base, the thiolate anion can act as a nucleophile and add to an electron-deficient alkene (e.g., α,β-unsaturated carbonyls) in a conjugate or Michael-type addition.
The thiol-ene reaction is highly valued in polymer synthesis and surface patterning due to its rapid, quantitative nature under mild conditions. wikipedia.orgbeilstein-journals.org Intramolecular thiol-ene reactions are also a key strategy for synthesizing sulfur-containing heterocycles. wikipedia.org
The thiol group of this compound or its derivatives can be a key component in the construction of various sulfur-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.
Thiazoles: Thiazole (B1198619) rings are often synthesized by reacting a compound containing a thiol or thiourea (B124793) moiety with an α-haloketone (Hantzsch thiazole synthesis). organic-chemistry.org While direct use of this compound is less common, it can be a precursor to a thioamide or other sulfur-containing intermediate that then undergoes cyclization. For example, a common route involves the reaction of a thioamide with an α-bromoacetophenone derivative. mdpi.commdpi.com
Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring system can be synthesized from thiosemicarbazide (B42300) derivatives. sbq.org.brmdpi.comderpharmachemica.comnih.gov Thiosemicarbazides can be prepared from isothiocyanates, which in turn can be derived from amines. While not a direct reaction of the thiophenol, the aromatic moiety from this compound could be incorporated into one of the building blocks. A general method involves the cyclization of acylhydrazines with a sulfurizing agent or the reaction of thiosemicarbazides with acid chlorides or anhydrides. sbq.org.brnih.gov
Other Heterocycles: The nucleophilic nature of the thiol allows it to participate in intramolecular cyclizations or multicomponent reactions to form a variety of other heterocycles. For example, the addition of a thiophenol to a cinnamic acid derivative, followed by acid-catalyzed cyclization, can yield thiochroman-4-ones. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Potassium iodate |
| 1,4-DABCO (1,4-Diazabicyclo[2.2.2]octane) |
| Dimethyl sulfoxide |
| Copper(I) oxide |
| Potassium tert-butoxide |
| Cobalt(II) chloride hexahydrate |
| 2,2'-Bipyridyl |
| Copper(II) sulfate |
| Copper(II) trifluoromethanesulfonate |
| Thiazole |
| 1,3,4-Thiadiazole |
| Thiochroman-4-one |
| α-Bromoacetophenone |
| Thiosemicarbazide |
Nucleophilic Substitution Reactions (e.g., S-alkylation, S-arylation)
Reactions on the Aromatic Rings
The biphenyl (B1667301) core of this compound presents multiple sites for reaction, with the reactivity of each ring influenced by its respective substituents.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.egpdx.edu The feasibility and regioselectivity of EAS on this compound are governed by the directing effects of the substituents on both aromatic rings.
Ring A (Thiophenol Ring): The thiol (-SH) group (or its corresponding thioether in many reaction conditions) is an activating group and an ortho, para-director. organicchemistrytutor.com This is due to the ability of the sulfur's lone pairs to donate electron density into the ring via resonance (+M effect), stabilizing the positively charged intermediate (the sigma complex) formed during electrophilic attack. organicchemistrytutor.com Since the para position is occupied by the 3-fluorophenyl group, electrophilic attack is directed primarily to the ortho positions (C2 and C6) relative to the sulfur atom.
Ring B (3-Fluorophenyl Ring): The fluorine atom is a deactivating group due to its strong electronegativity, which withdraws electron density from the ring through the inductive effect (-I effect). wikipedia.orgmasterorganicchemistry.com However, like other halogens, it is an ortho, para-director because its lone pairs can participate in resonance (+M effect), which helps to stabilize the carbocation intermediate when attack occurs at these positions. wikipedia.orglibretexts.org The large thiophenyl substituent also influences this ring. The combined effects make predicting the precise outcome complex, but substitution on this ring is generally less favorable than on the more activated thiophenol ring.
The reaction outcome is a competition between the electronic effects on both rings. Generally, the electron-rich thiophenol ring is expected to be the primary site of electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr) offers a pathway to replace substituents on an aromatic ring with a nucleophile. masterorganicchemistry.com The reaction typically requires two key features: a good leaving group (like fluorine) and strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comcore.ac.uk These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step. core.ac.uk
In this compound, the fluorine atom is a potential leaving group. However, the ring is not strongly activated for SNAr under standard conditions. There are no powerful EWGs like nitro (-NO₂) or cyano (-CN) groups in the crucial ortho or para positions relative to the fluorine atom. The fluorine is located at the meta position (C3') relative to the linkage to the other ring.
While thiols and thiolates are excellent nucleophiles for SNAr reactions, acsgcipr.orgbeilstein-journals.org the lack of sufficient activation on the fluorinated ring of this compound means that forcing conditions (e.g., high temperatures, strong bases) or further modification of the molecule would likely be required to facilitate this reaction. For example, oxidation of the sulfide linkage to a sulfone (-SO₂-) would significantly increase the electron-withdrawing nature of the substituent, thereby activating the fluorinated ring towards nucleophilic attack. Research on related 4-fluorophenylsulfonamides has shown that the fluorine can be displaced by various nucleophiles once the ring is activated by the sulfone group. researchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize the biphenyl core of this compound in common cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions, it typically needs to be functionalized with a suitable leaving group, such as a halide (I, Br) or a triflate (OTf). The native C-F and C-S bonds are generally less reactive under standard conditions for these specific transformations.
Once a halogenated or triflated derivative of this compound is prepared, a variety of derivatizations become possible.
| Reaction | Coupling Partner | Product Type | Description |
| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Aryl-Aryl or Alkyl-Aryl bond | This reaction is highly versatile for creating new C-C bonds, allowing for the extension of the biphenyl system or the addition of alkyl chains. |
| Heck Reaction | Alkene (e.g., H₂C=CHR) | Substituted Alkene | The Heck reaction attaches the aryl core to an alkene, forming a new, more complex olefinic structure. chemistnotes.commdpi.comnih.gov It is a powerful method for vinylation. mdpi.com |
| Sonogashira Coupling | Terminal Alkyne (e.g., H-C≡C-R) | Aryl-Alkyne | This reaction introduces an alkyne functional group onto the aromatic core, which can serve as a versatile handle for further transformations, including click chemistry. |
It is also noteworthy that the thiol group itself can participate directly in certain types of C-S cross-coupling reactions, providing a more direct route to aryl thioethers without pre-functionalization of the aromatic C-H bonds. organic-chemistry.org
Advanced Derivatization for Analytical and Functional Purposes
The thiol group is an excellent handle for introducing tags that enhance the molecule's utility for analytical detection or as a probe for mechanistic studies.
For analytical purposes, particularly in trace analysis using Gas Chromatography (GC), derivatization is often necessary to improve the analyte's volatility, thermal stability, and detectability. obrnutafaza.hr The thiol group of this compound is readily derivatized through acylation.
To enhance detection by an Electron Capture Detector (ECD), which is highly sensitive to electrophoric compounds, derivatizing agents containing multiple fluorine atoms are ideal. obrnutafaza.hrlibretexts.org The reaction of the thiol with a fluorinated acylating agent, such as a perfluorinated anhydride (B1165640), produces a stable thioester derivative with a significantly enhanced ECD response.
| Derivatizing Agent | Abbreviation | Resulting Derivative | Key Advantage for Detection |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl thioester | Increases volatility and introduces a -CF₃ group for strong ECD signal. libretexts.org |
| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl thioester | Provides an even stronger ECD response due to the -C₂F₅ group. |
| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl thioester | Offers maximum sensitivity for ECD among common acylating agents due to the -C₃F₇ group. obrnutafaza.hr |
This strategy allows for the highly sensitive quantification of this compound in complex matrices.
The specific reactivity of the thiol group can be exploited to label this compound, turning it into a probe for studying biological or chemical systems. A notable strategy involves the use of selenium-based reagents. dokumen.pub
Thiol-containing molecules react rapidly and selectively with selenium reagents that possess a reactive Se-N bond, such as ebselen (B1671040) or N-(phenylseleno)phthalimide. acs.orgacs.org This reaction results in the cleavage of the Se-N bond and the formation of a stable selenylsulfide (Se-S) bond. nih.govpnnl.gov
This derivatization is particularly useful for mass spectrometry (MS)-based applications for several reasons:
Unique Isotopic Signature: Selenium has a distinctive isotopic pattern that is easily recognizable in a mass spectrum, providing a clear marker for the labeled molecule.
Tunable Fragmentation: Depending on the selenium reagent used, the resulting Se-S bond can exhibit specific fragmentation patterns under collision-induced dissociation (CID) in MS/MS experiments, which can be useful for structural elucidation and identifying sites of modification in larger molecules like peptides. acs.orgpnnl.gov
High Selectivity: The reaction is highly specific for thiols, minimizing off-target labeling in complex biological mixtures. acs.orgnih.gov
By converting this compound into its selenylsulfide derivative, it can be used as a mechanistic probe to track its interactions and metabolic fate in various systems. acs.orgacs.org
| Selenium Reagent | Reaction with Thiol (R-SH) | Application as Probe |
| Ebselen | Forms a selenylsulfide (R-S-Se-Ar) linkage. | The Se-S bond can be designed to be labile in MS/MS, useful for "fishing out" thiol-containing species via precursor ion scanning. pnnl.govosti.gov |
| N-(Phenylseleno)phthalimide (N-PSP) | Forms a stable phenylselenylsulfide (R-S-Se-Ph) derivative. | The stable tag is useful for pinpointing the location of the thiol in top-down proteomics or metabolic studies. pnnl.gov |
Molecular Interactions and Mechanistic Insights of 4 3 Fluorophenyl Thiophenol Non Clinical Focus
Ligand-Macromolecule Interaction Profiling (e.g., recombinant protein binding studies in vitro)
The interaction of a small molecule like 4-(3-Fluorophenyl)thiophenol with macromolecules, such as proteins, is a fundamental aspect of understanding its potential biological activities. In vitro studies using recombinant proteins are essential to characterize these interactions in a controlled environment, free from the complexities of a cellular system.
Investigation of Binding Affinities and Stoichiometry
To characterize the binding of this compound to a specific target protein, researchers would typically employ biophysical techniques to determine the binding affinity (often expressed as the dissociation constant, Kd) and the stoichiometry of the interaction (the ratio of ligand to protein in the complex).
Commonly Used Techniques:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of binding, as well as the stoichiometry (n). A hypothetical ITC experiment for the binding of this compound to a target protein might yield the data presented in Table 1.
Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip as the ligand (in this case, this compound) flows over the immobilized protein. This allows for the real-time determination of association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated.
Fluorescence-Based Assays: Techniques such as fluorescence quenching or fluorescence polarization can be used to study binding events if the protein's intrinsic fluorescence changes upon ligand binding, or if a fluorescently labeled competitor is used. nih.gov
Hypothetical Binding Affinity Data for this compound
| Target Protein | Technique | Binding Affinity (Kd) | Stoichiometry (n) |
|---|---|---|---|
| Protein X | ITC | Data not available | Data not available |
This table is for illustrative purposes only, as specific data for this compound is not currently available in published literature.
Structural Basis of Molecular Recognition (e.g., X-ray co-crystallography, cryo-EM of complexes)
Understanding the three-dimensional structure of this compound in complex with a target protein provides invaluable insights into the molecular basis of recognition. This knowledge is crucial for structure-based drug design and for explaining the specificity of the interaction.
X-ray Co-crystallography: This technique involves crystallizing the protein in the presence of the ligand and then using X-ray diffraction to determine the atomic structure of the complex. up.ptharvard.edupeakproteins.commigrationletters.comwordpress.com A successful co-crystal structure would reveal the precise orientation of this compound within the protein's binding site and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and specific amino acid residues. For instance, the fluorine atom of the fluorophenyl group might engage in specific polar interactions, while the thiophenol ring could form hydrophobic or π-π stacking interactions. nih.gov
Cryo-Electron Microscopy (Cryo-EM): For larger protein complexes or proteins that are difficult to crystallize, cryo-EM has become a powerful tool for structure determination. nih.govspringernature.comucl.ac.ukbiorxiv.org This technique involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and then imaging the individual particles with an electron microscope to reconstruct a 3D model.
Enzymatic Reaction Modulation (if applicable, in vitro mechanistic studies only)
If the target macromolecule is an enzyme, it is crucial to investigate how this compound modulates its catalytic activity. In vitro mechanistic studies can determine whether the compound acts as an inhibitor or an activator and elucidate the underlying mechanism.
Kinetic Analysis of Enzyme Inhibition or Activation
Enzyme kinetics studies are performed to quantify the effect of this compound on the rate of the enzymatic reaction. By measuring the reaction velocity at various substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) can be determined. mdpi.comresearchgate.netnih.govlibretexts.org
Hypothetical Enzyme Inhibition Data for this compound
| Target Enzyme | Inhibition Constant (Ki) | Mode of Inhibition |
|---|---|---|
| Enzyme A | Data not available | Data not available |
This table is for illustrative purposes only, as specific data for this compound is not currently available in published literature.
These studies often involve plotting the data using methods like the Lineweaver-Burk plot to visually distinguish between different inhibition mechanisms. libretexts.org
Identification of Active Site Interactions
Combining kinetic data with structural information from X-ray crystallography or cryo-EM allows for the precise identification of interactions within the enzyme's active site. For example, if this compound is a competitive inhibitor, the structural data would be expected to show it binding directly in the active site, likely interacting with residues that are also involved in substrate binding. Docking studies, guided by experimental data, can also predict the binding mode and interactions of the compound with the enzyme's active site. nih.govnih.gov
Interactions with Other Small Molecules and Surfaces
The thiophenol moiety of this compound suggests a potential for interaction with metallic surfaces, particularly gold. Thiol groups are known to form self-assembled monolayers on gold surfaces. mdpi.com The nature of the substituent on the phenyl ring can influence the properties of these layers. Studies on substituted thiophenols have shown that electron-donating or withdrawing groups can affect the surface charge and aggregation of gold nanoparticles. mdpi.com
Furthermore, the fluorophenyl group can participate in non-covalent interactions, such as polar-π interactions and hydrogen bonding, which could influence its association with other small molecules or its behavior at interfaces. d-nb.info The fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, potentially modulating interactions with other molecules or surfaces. mdpi.com
Charge Transfer Phenomena at Interfaces
While specific studies focusing exclusively on the interfacial charge transfer phenomena of this compound are not extensively detailed in the reviewed literature, insights can be drawn from the behavior of related thiophenol derivatives and the fundamental processes they undergo. Thiophenols are known to participate in charge transfer events, which are critical in various chemical transformations and material science applications. These events involve the movement of electron density from an electron-rich species (donor) to an electron-deficient one (acceptor), often mediated by light or a catalyst.
One of the key charge transfer mechanisms relevant to thiophenols is the ligand-to-metal charge transfer (LMCT). This process is foundational to many photocatalytic reactions involving earth-abundant metals like iron. rsc.orgnih.gov In a typical LMCT process, a ligand (in this case, a thiophenol derivative) complexed with a metal center absorbs light, leading to the transfer of an electron from the ligand to the metal. nih.gov This creates a highly reactive oxidized ligand radical and a reduced metal center, which can then drive subsequent chemical reactions. rsc.orgnih.gov
A study on the photo-induced, iron(III) chloride-catalyzed desulfurative chlorination of various thiophenols, including fluoro-substituted analogs, provides a relevant mechanistic model. rsc.org The proposed mechanism, which is applicable to compounds like this compound, involves the initial formation of an Fe(III)-thiophenol complex. Upon irradiation with light, this complex undergoes LMCT to generate a highly reactive chloro radical and an Fe(II) species. rsc.org The thiophenol itself is converted into a thiophenol radical, which participates in the ensuing reaction cascade. rsc.org This highlights how the thiophenol structure facilitates charge transfer at the interface with the metal catalyst.
Table 1: Proposed Mechanism for Ligand-to-Metal Charge Transfer (LMCT) in Thiophenol Reactions
| Step | Process | Description |
|---|---|---|
| 1 | Complex Formation | The thiophenol substrate coordinates with the Fe(III) center. |
| 2 | Photoexcitation | The Fe(III)-ligand complex absorbs a photon, forming an excited state. |
| 3 | Charge Transfer | A ligand-to-metal charge transfer (LMCT) occurs, producing an Fe(II) species and a reactive chloro radical. rsc.org |
| 4 | Radical Generation | The thiophenol undergoes a hydrogen atom transfer (HAT) to form a thiophenol radical. rsc.org |
This LMCT process underscores the potential of this compound to act as an electron donor in interfacial reactions, a critical characteristic for applications in catalysis and materials science. The fluorine substituent can further modulate the electronic properties of the aromatic ring, influencing the energy levels and efficiency of the charge transfer process.
Polymer-Compound Interactions
The interactions of this compound with polymers are defined by the high reactivity of its thiol (-SH) group, which enables it to participate in polymerization and polymer modification reactions. These interactions are crucial for synthesizing advanced polymer architectures with tailored properties.
Polyaddition Reactions: The nucleophilic nature of the thiol group allows it to react readily with electrophilic functional groups, such as those in oxazolines, to form polymers. Research on the reactions between thiophenol-terminated compounds and bisoxazolines demonstrates the efficacy of this approach. researchgate.net These reactions, which proceed without a catalyst, are rapid and lead to the formation of high-molar-mass polymers containing thioether linkages. For instance, the bulk reaction of bis(4-mercaptophenyl)sulfide with various bisoxazolines at 200°C yields high-molecular-weight polymers within minutes. researchgate.net This type of polyaddition reaction showcases how this compound can serve as a valuable monomer or chain-extender for producing amorphous polymers with good thermal stability. researchgate.net
Table 2: Thiol-Bisoxazoline Polyaddition Reaction Details
| Reactants | Catalyst | Temperature | Reaction Time | Outcome |
|---|
Thiol-para-Fluoro "Click" Chemistry: A particularly significant interaction is the thiol-para-fluoro reaction, a type of nucleophilic aromatic substitution (SNAr) that has gained prominence as a "click" reaction in polymer chemistry. researchgate.netrsc.orgnih.gov This reaction involves the selective substitution of a fluorine atom at the para position of a highly fluorinated aromatic ring (like a pentafluorophenyl group) by a thiolate anion. researchgate.net The reaction is highly efficient and regioselective, proceeding under mild, often metal-free conditions. rsc.org
In this context, this compound can act as the thiol-containing nucleophile. After deprotonation by a non-nucleophilic base, the resulting thiolate can be used to modify polymers that feature pentafluorophenyl side chains or end groups. researchgate.net This "click" chemistry approach is a powerful tool for post-polymerization modification, allowing for the precise attachment of the fluorophenylthiophenol moiety to a polymer backbone, thereby altering the polymer's properties, such as hydrophobicity and thermal stability. nih.gov
Electropolymerization of Related Monomers: Furthermore, the core structure of this compound is related to monomers like 3-(4-fluorophenyl)thiophene, which can be electropolymerized to create conductive polymer films. acs.orgresearchgate.netscientific.net The electrochemical polymerization of such monomers, often performed in ionic liquids, results in stable, electroactive polymer films. scientific.net Copolymers can also be formed by combining these monomers with others like 3,4-ethylenedioxythiophene (B145204) (EDOT) to synthesize materials with enhanced electrochemical behavior and stability. researchgate.net While not a direct interaction of this compound itself, this demonstrates the utility of the fluorophenyl-substituted sulfur-containing aromatic structure in forming functional polymers.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies Focused on Chemical and Mechanistic Behavior
Influence of Fluorine Position and Substitution on Reactivity and Selectivity
The reactivity and selectivity of thiophenol derivatives are profoundly influenced by the position and nature of substituents on the phenyl ring. In the case of 4-(3-Fluorophenyl)thiophenol, the fluorine atom at the meta-position exerts a distinct electronic effect that modulates the compound's chemical behavior.
The fluorine atom is highly electronegative, leading to a strong inductive electron-withdrawing effect (-I). When placed at the meta position, this -I effect is dominant, as the resonance effect (+R) does not extend to this position. This withdrawal of electron density influences the acidity of the thiol proton and the nucleophilicity of the resulting thiolate anion. Studies on the modification of poly(vinyl chloride) (PVC) with various halogenated thiophenols have shown that the reactivity can be complex. For instance, when the reactive thiolate salt is formed in situ with a base, 4-fluorothiophenol (B130044) exhibits higher reactivity than its chloro- and bromo- counterparts. This is attributed to the higher acidity of the fluorinated thiol, which leads to a more complete and rapid formation of the reactive thiolate anion conicet.gov.ar. This suggests that the meta-fluorine in this compound would similarly enhance the acidity of the thiol group compared to unsubstituted thiophenol.
Theoretical studies on meta-fluorothiophenol indicate that the meta-substitution has no significant effect on the electron density distribution in the thiophenol core when compared to the unsubstituted parent molecule iku.edu.tr. However, the position of the fluorine atom is critical in directing photochemical reactions. For instance, upon UV excitation of matrix-isolated meta-fluorothiophenol, the primary reaction is a thiol-to-thione phototautomerization, where the thiol hydrogen migrates to the aromatic ring. The predominant photoproduct is the isomer where the hydrogen reattaches to the fluorine-substituted side of the ring iku.edu.trresearchgate.net. This selectivity highlights the directing influence of the fluorine substituent, even from the meta position.
In other reaction types, such as plasmon-mediated dehalogenation on gold nanoparticles, the specific halogen substituent on a thiophenol can have a less pronounced effect on reaction rates than might be expected from C-X bond dissociation energies. Studies on para-halogenated thiophenols showed surprisingly similar reaction rates for different halogens, indicating that the reaction kinetics can be more strongly influenced by the properties of the plasmonic substrate than the molecule itself aip.orgresearchgate.net.
Table 1: Influence of Fluorine Substitution on Reaction Outcomes
| Reaction Type | Compound System | Observation | Reference |
| Nucleophilic Substitution | Halogenated thiophenols on PVC | Reactivity order depends on reaction conditions (pre-formed thiolate vs. in-situ generation). 4-Fluorothiophenol is most reactive with in-situ generation due to higher acidity. | conicet.gov.ar |
| Phototautomerization | Matrix-isolated meta-fluorothiophenol | UV irradiation leads to selective formation of a thione isomer with H-atom migration towards the fluorine-substituted side of the ring. | iku.edu.trresearchgate.net |
| Plasmon-mediated dehalogenation | para-Halogenated thiophenols on AuNPs | Reaction rates are surprisingly similar for different halogens (F, Cl, Br), suggesting substrate properties dominate the kinetics. | aip.orgresearchgate.net |
Impact of Thiol Moiety Modifications on Molecular Interactions
The thiol (-SH) group is a versatile functional moiety that dictates many of the molecular interactions of this compound. Modification of this group, for example through deprotonation to form a thiolate (-S⁻) or oxidation to a disulfide (-S-S-), significantly alters its interaction profile.
The deprotonation of the thiol to a thiolate enhances its nucleophilicity and its ability to coordinate with metals. The electron-withdrawing fluorine substituent in the meta position increases the acidity (lowers the pKa) of the thiol group, facilitating the formation of the thiolate anion in the presence of a base. This thiolate is a key species in many reactions, including nucleophilic substitution and the formation of self-assembled monolayers (SAMs) on metal surfaces like gold conicet.gov.arresearchgate.net. The stability and surface charge of gold nanoparticles functionalized with thiophenol analogues are directly correlated with the electronic effects of the substituents, which modulate the thiol's pKa and thus the degree of ionization at a given pH researchgate.net.
The thiol group is a known hydrogen bond donor, though it is weaker than the hydroxyl (-OH) group. It can form S-H···O or S-H···N hydrogen bonds with suitable acceptor molecules nih.govresearchgate.net. The presence of the electronegative fluorine atom can subtly influence the strength of these interactions by modulating the charge distribution on the sulfur and hydrogen atoms. Furthermore, the sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor.
Table 2: Key Molecular Interactions Involving the Thiol Moiety
| Interaction Type | Participating Groups | Description | Reference |
| Ionic Bonding | Thiolate (-S⁻) and Cations (e.g., metal ions) | Strong electrostatic attraction fundamental to salt formation and coordination chemistry. | |
| Hydrogen Bonding (Donor) | Thiol (S-H) and H-bond acceptors (e.g., O, N) | Weak to moderate directional interaction influencing conformation and solvation. | nih.govresearchgate.net |
| Hydrogen Bonding (Acceptor) | Sulfur lone pairs and H-bond donors (e.g., O-H, N-H) | Sulfur acts as a weak hydrogen bond acceptor. | nih.gov |
| Covalent Bonding (Oxidation) | Two Thiol groups (-SH) | Oxidation leads to the formation of a disulfide (-S-S-) bridge, linking two molecules. | |
| Hydrophobic Interactions | Phenyl ring | Interactions with other nonpolar groups, contributing to binding in nonpolar environments. | nih.gov |
| Cation-π Interactions | Phenyl ring and cations | The electron-rich π-system of the aromatic ring interacts favorably with cations. | gatech.edu |
Correlation of Computational Descriptors (e.g., pKa, orbital energies) with Experimental Chemical Behavior
Computational chemistry provides powerful tools to predict and rationalize the chemical behavior of molecules like this compound. Descriptors such as pKa, frontier molecular orbital (FMO) energies (HOMO and LUMO), and bond dissociation energies (BDE) can be correlated with experimental observations of reactivity and stability.
Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity, ease of oxidation), while the LUMO energy relates to the ability to accept electrons (electrophilicity, ease of reduction). In photochemical reactions, the energy gap between HOMO and LUMO determines the wavelength of light absorption. Theoretical studies on meta-fluorothiophenol have employed various methods (CASSCF, TD-DFT) to investigate its excited states and simulate its UV absorption spectrum, linking the orbital structure to the observed photochemical transformations researchgate.net.
Bond Dissociation Energy (BDE): The S-H bond dissociation energy is a measure of the energy required to homolytically cleave the bond to form a thiyl radical. This value is crucial for understanding radical-mediated reactions. Quantitative structure-activity relationship (QSAR) studies have shown that the cytotoxicity of substituted thiophenols correlates well with their S-H BDEs and Hammett electronic parameters (σ+) nih.gov. Electron-withdrawing groups like halogens tend to increase the S-H BDE, making radical formation more difficult compared to thiophenols with electron-donating groups.
Table 3: Computational Descriptors and Their Chemical Significance
| Descriptor | Definition | Significance for this compound | Reference |
| pKa | Negative logarithm of the acid dissociation constant. | Predicts the acidity of the S-H group and the ease of forming the thiolate anion. Influences nucleophilicity and reaction rates. | researchgate.net |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. A higher HOMO energy indicates greater nucleophilicity and ease of oxidation. | researchgate.netmdpi.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. A lower LUMO energy indicates greater electrophilicity. | researchgate.netmdpi.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and the energy of the lowest electronic excitation. | researchgate.net |
| S-H Bond Dissociation Energy (BDE) | Enthalpy change for homolytic cleavage of the S-H bond. | Indicates the ease of forming a thiyl radical, which is important for radical-mediated reactions and antioxidant/pro-oxidant activity. | nih.gov |
Comparative Analysis with Other Halogenated or Unsubstituted Thiophenols
Comparing this compound with its parent compound, thiophenol, and other halogenated analogues provides a clearer picture of its unique properties. The key differences arise from the electronic effects (inductive and resonance) of the halogen substituents.
Acidity (pKa): The acidity of thiophenols increases with the electron-withdrawing power of the substituents. Fluorine is the most electronegative halogen, but its effect is modulated by its position and number. The pKa of thiophenol is approximately 6.5. For 4-fluorothiophenol, the pKa is slightly lower due to the -I and +R effects of the para-fluorine. For this compound, the meta-fluorine exerts a purely inductive withdrawing effect, which is expected to lower the pKa more significantly than a para-fluorine but less than multiple fluorine substitutions, as seen in pentafluorothiophenol (B1630374) (pKa ≈ 4.5) .
Reactivity: The reactivity of the thiol or thiolate is highly dependent on the reaction type.
Nucleophilic Reactivity: In reactions where the thiolate is the nucleophile, reactivity is influenced by a balance between the ease of thiolate formation (acidity) and the intrinsic nucleophilicity of the anion. In the in situ modification of PVC, 4-fluorothiophenol was the most reactive among the para-halothiophenols due to its higher acidity facilitating faster thiolate formation conicet.gov.ar.
Radical Reactions: The stability of the thiyl radical is a key factor. Electron-attracting groups, including halogens, generally show a reduced ability to stabilize the radical compared to electron-releasing groups. This is reflected in the higher S-H bond dissociation energies and reduced cytotoxicity observed for halogenated thiophenols in certain biological assays nih.gov.
Plasmon-Mediated Reactions: On gold nanoparticle surfaces, the dehalogenation rates for para-halothiophenols were found to be surprisingly similar, suggesting that the substrate's electronic properties can override the differences in C-X bond strengths aip.orgresearchgate.net.
Molecular Interactions: The nature of the halogen affects its ability to participate in specific interactions. While fluorine is a poor halogen bond donor, heavier halogens like bromine and iodine are more effective. However, the C-F bond's high polarity can influence other noncovalent interactions, such as dipole-dipole and hydrogen bonding nih.gov.
Table 4: Comparative Properties of Substituted Thiophenols
| Compound | Key Substituent(s) | Approximate pKa | General Reactivity Notes | Reference |
| Thiophenol | None | ~6.5 | Baseline for comparison. | |
| 4-Fluorothiophenol | para-F | ~6.1-6.2 conicet.gov.arnih.gov | Higher acidity than thiophenol. High reactivity in in situ nucleophilic substitutions. | conicet.gov.ar |
| This compound | meta-F | Expected to be < 6.5 | Strong inductive effect from meta-F increases acidity. Photochemistry is directed by the F-substituent. | iku.edu.tr |
| 4-Bromothiophenol | para-Br | ~5.9 | More acidic than 4-fluorothiophenol. Less reactive in in situ substitutions but more reactive if thiolate is pre-formed. | conicet.gov.ar |
| Pentafluorothiophenol | C₆F₅ | ~4.5 | Significantly more acidic due to the strong cumulative inductive effect of five fluorine atoms. |
Applications of 4 3 Fluorophenyl Thiophenol in Chemical Sciences Excluding Biological/medical Applications and Safety
Catalysis and Ligand Design for Transition Metal Catalysis
While direct research on 4-(3-Fluorophenyl)thiophenol as a ligand is not extensively documented in the provided results, the broader class of thiophenols and their derivatives are well-established as effective ligands in transition metal catalysis. The sulfur atom in the thiol group can coordinate with transition metals, influencing the metal center's electronic and steric properties. This modulation is crucial for controlling the catalytic activity and selectivity of the resulting complex.
In the context of photocatalysis, porphyrins and their metal complexes are widely used. Although not directly involving this compound, studies have shown that thiophenol derivatives can be used in photocatalytic reactions, for instance, in the carbonylation of alcohols where a thiophenol derivative acts as a hydrogen donor. nih.gov This suggests a potential role for fluorinated thiophenols in similar photocatalytic systems, where the electronic effects of the fluorine atom could be exploited to fine-tune the reaction. The development of photocatalysis has seen the use of various transition metal complexes, including those of iridium and ruthenium, to catalyze challenging organic transformations. chemie-brunschwig.ch
Materials Science Applications
The distinct properties of this compound make it a valuable precursor and component in the development of advanced materials.
Precursor for Polymeric Materials
Thiophenols are known to be used in the synthesis of polymers such as poly(arylene sulfide)s. google.com These polymers are known for their high thermal stability and chemical resistance. The incorporation of fluorine atoms, as in this compound, into the polymer backbone can further enhance these properties, potentially leading to materials with improved performance characteristics.
Components in Optoelectronic Materials
Organic materials are increasingly important for next-generation optoelectronics. mdpi.com Fluorinated aromatic compounds are often used in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The fluorine atom can influence the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for device performance. While direct application of this compound in this area is not specified, its structural motifs are relevant to the design of advanced optoelectronic materials. mdpi.com
Sensors and Detection Systems
Thiophenols are recognized as highly reactive and toxic aromatic thiols, which has spurred the development of fluorescent probes for their detection. researchgate.net These probes often utilize a reaction between the thiophenol and a fluorophore, leading to a change in the fluorescence signal. researchgate.netmdpi.com While not a sensor itself, the reactivity of the thiol group in this compound makes it a target molecule for such detection systems. This reactivity is crucial for developing sensors for environmental monitoring and industrial applications where thiophenols may be present. researchgate.net
Building Block in the Synthesis of Complex Organic Molecules
This compound serves as a key starting material or intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. bldpharm.combldpharm.comcymitquimica.com The presence of both a reactive thiol group and a fluorinated phenyl ring allows for diverse chemical transformations.
Synthesis of Heterocyclic Scaffolds
The versatility of this compound is evident in its use to construct various heterocyclic frameworks.
Thiochromanone Derivatives:
Thiochromanones are a class of sulfur-containing heterocyclic compounds. The synthesis of thiochromanone derivatives can be achieved through the reaction of thiophenols with α,β-unsaturated carboxylic acids or their derivatives. nih.gov For instance, 4-substituted thiophenols can be used as starting materials to prepare various thiochromanone derivatives with yields ranging from 68–88%. mdpi.com The reaction of thiophenols with maleic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride is a common method to obtain 4-oxo-thiochroman-2-carboxylic acids. nih.gov These thiochromanone scaffolds can be further modified, for example, by introducing a carboxamide moiety. mdpi.comresearchgate.net
| Starting Material | Reagent | Product | Yield | Reference |
| 4-Substituted Thiophenol | Maleic Anhydride, AlCl₃ | 4-Oxo-thiochroman-2-carboxylic acid | - | nih.gov |
| 4-Substituted Thiophenol | - | Thiochromanone derivatives | 68-88% | mdpi.com |
Benzothiazepines:
1,5-Benzothiazepines are seven-membered heterocyclic compounds. A common synthetic route involves the reaction of o-aminothiophenol with α,β-unsaturated ketones (chalcones). nih.govorientjchem.orgresearchgate.net While the provided information primarily details the use of 2-aminothiophenol, the general reactivity principles suggest that appropriately substituted thiophenols could potentially be used in similar synthetic strategies. The reaction is often carried out under acidic or basic conditions, or with the aid of greener solvents like hexafluoro-2-propanol (HFIP) to achieve high yields. nih.gov Microwave-assisted synthesis has also been employed to produce benzothiazepine (B8601423) derivatives efficiently. tandfonline.com
| Reactants | Conditions | Product | Reference |
| o-Aminothiophenol, Chalcones | Hexafluoro-2-propanol (HFIP) | 2,3-Dihydro-1,5-benzothiazepines | nih.gov |
| Chalcones, 2-Aminothiophenol | Glacial Acetic Acid (reflux) or Silica-sulfuric acid (microwave) | 2-Aryl-2,3-dihydro-4-(thiophen-2-yl)-1,5-benzothiazepines | tandfonline.com |
| 4-Bromo-2-fluorobenzaldehyde derived chalcones, 2-Aminothiophenol | Ethanol, Acetic Acid (reflux) | 2-[2-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol | orientjchem.org |
The fluorinated phenyl group in this compound can impart unique properties to the resulting heterocyclic molecules, influencing their chemical reactivity and potential applications.
Conclusion and Future Research Directions
Summary of Key Research Achievements and Contributions
Direct research singling out 4-(3-Fluorophenyl)thiophenol is limited, indicating its primary role as a specialized building block rather than an end-product. Its principal contribution lies in its potential as a bifunctional synthetic intermediate. The molecule incorporates two highly valuable functional groups onto a single aromatic scaffold:
The Thiophenol Moiety (-SH): This group is a versatile nucleophile and a cornerstone for forming carbon-sulfur bonds. It is fundamental in coordination chemistry for binding to metal surfaces and nanoparticles, and it serves as a precursor to various sulfur-containing heterocycles.
The 3-Fluorophenyl Group: The fluorine atom, with its high electronegativity and small size, is a critical substituent in medicinal chemistry and materials science. nih.gov Its introduction can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.orgnih.gov The meta-position of the fluorine atom on the phenyl ring provides a specific electronic and steric profile for molecular design.
The compound's value is therefore derived from its ability to introduce this specific combination of sulfur functionality and a fluorinated aromatic ring into more complex structures, such as potential pharmaceuticals or advanced materials. nih.govevitachem.com
Unexplored Synthetic Avenues and Methodological Advancements
Traditional synthetic routes to substituted thiophenols often rely on the reduction of corresponding sulfonyl chlorides or diaryl disulfides. google.comgoogle.com While effective, these methods can require harsh conditions or multi-step processes. The synthesis of this compound represents an area ripe for the application of modern, more sustainable chemical methodologies that remain largely unexplored for this specific molecule.
Emerging synthetic strategies that could be applied include:
Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for forming chemical bonds under mild conditions. nih.gov This strategy excels at generating reactive radical intermediates. The formation of C-S bonds via the generation of thioyl radicals from various sulfur precursors is a well-documented application of this technology. rsc.org Applying photocatalytic cross-coupling methods could provide a more efficient and environmentally benign route to this compound and its derivatives. unipr.it
Electrochemical Synthesis: Electrosynthesis uses electricity as a "reagentless" oxidant or reductant, aligning with the principles of green chemistry. Recent advancements have demonstrated the electrochemical oxidative coupling of thiophenols with various partners and the synthesis of sulfinic esters and other organosulfur compounds. acs.orgorganic-chemistry.orgchemrxiv.orgrsc.org An electrochemical approach could offer a catalyst-free and highly controlled method for the synthesis or derivatization of this compound. sioc-journal.cn
Late-Stage Functionalization (LSF): In drug discovery, LSF refers to the introduction of functional groups into complex molecules at a late point in the synthetic sequence. nih.govnih.gov While LSF is typically used to modify complex products, the principles can be applied to create diverse libraries of building blocks. Developing LSF techniques to introduce the 3-fluorophenylthio moiety into various substrates, or to further functionalize the this compound scaffold itself, represents a significant and unexplored research direction. rsc.orgcas.cn
| Synthetic Method | Potential Advantages for this compound Synthesis | Relevant Research Context |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of visible light as a sustainable energy source. | Efficient C-S bond formation via thioyl radical generation. nih.govrsc.org |
| Electrochemical Synthesis | Avoids chemical oxidants/reductants, high selectivity, potential for scalability. | Oxidative coupling of thiophenols with alcohols and other nucleophiles. acs.orgorganic-chemistry.orgchemrxiv.org |
| Late-Stage Functionalization | Rapid diversification of molecular scaffolds, efficient exploration of structure-activity relationships. | Introduction of fluorine to improve pharmacokinetic properties of bioactive compounds. nih.govrsc.orgnih.gov |
Potential for Novel Material Development and Catalytic Systems
The dual functionality of this compound makes it a highly attractive candidate for the development of advanced materials and novel catalytic systems.
Self-Assembled Monolayers (SAMs): Thiophenols are known to form well-ordered SAMs on noble metal surfaces like gold and silver. These monolayers can precisely control the surface properties. Fluorinated SAMs are of particular interest due to their unique wetting, frictional, and electronic characteristics. researchgate.net Studies on similar molecules, like pentafluorothiophenol (B1630374), show that fluorination dramatically alters the work function and molecular orientation within the monolayer compared to non-fluorinated analogues. acs.orgnih.gov this compound could be used to create SAMs with tailored hydrophobicity, surface energy, and electronic properties, with applications in organic electronics, biosensors, and anti-fouling coatings.
Functional Polymers and Advanced Materials: The thiol group can participate in "click" chemistry reactions, such as thiol-ene or thiol-para-fluoro reactions, for polymer synthesis and modification. researchgate.netnih.gov Incorporating the this compound moiety into polymer backbones or as pendant groups could lead to new fluorinated polymers with enhanced thermal stability, chemical resistance, and specific optical properties, relevant for applications from aerospace to electronics. dntb.gov.ua
Ligands for Catalysis: Organosulfur compounds are increasingly used as ligands in homogeneous and heterogeneous catalysis. rsc.orgresearchgate.netrsc.org The thiol group of this compound can act as a robust anchor for metal nanoparticles, particularly gold, creating stabilized nanoparticle catalysts. researchgate.netunits.it The electronic properties of such a ligand, modulated by the meta-positioned fluorine atom, could fine-tune the catalytic activity and selectivity of the metal center in reactions like cross-coupling, oxidations, or reductions. bohrium.com
| Application Area | Specific Role of this compound | Potential Impact |
| Materials Science | Building block for Self-Assembled Monolayers (SAMs) on metal surfaces. | Creation of surfaces with tailored electronic properties, wettability, and stability. researchgate.netacs.orgnih.gov |
| Monomer for specialty fluorinated polymers. | Development of high-performance materials with enhanced thermal and chemical resistance. researchgate.netnih.gov | |
| Catalysis | Ligand to stabilize and functionalize metal nanoparticles (e.g., AuNPs). | Improved control over catalyst activity and selectivity in nanocatalysis. researchgate.netunits.it |
| Precursor for novel organosulfur ligands in homogeneous catalysis. | Fine-tuning of metal catalyst performance for cross-coupling and other transformations. rsc.orgresearchgate.netrsc.org |
Emerging Trends in Fluorine and Sulfur Chemistry Relevant to the Compound
The future research directions for this compound are framed by broader megatrends in organofluorine and organosulfur chemistry.
Trends in Fluorine Chemistry: A dominant theme is the strategic, late-stage introduction of fluorine to fine-tune the properties of complex molecules, particularly in drug discovery. rsc.orgnih.gov Methods for C-H fluorination, which avoid pre-functionalized substrates, are becoming increasingly sophisticated. cas.cn There is a continuous drive to develop new fluorinating reagents that are safer and more selective. The application of photoredox and electrochemical catalysis to achieve fluorination under mild conditions is also a rapidly expanding frontier. rwth-aachen.de
Trends in Sulfur Chemistry: The field of organosulfur chemistry is moving towards more sustainable and efficient catalytic methods for constructing C-S bonds. rsc.org Photoredox and electrochemical methods are at the forefront of this shift, enabling transformations that were previously difficult to achieve. rsc.orgacs.orgorganic-chemistry.org There is also growing interest in desulfurylative reactions, where sulfur-containing groups are used as synthons and later removed. Furthermore, organosulfur compounds are being explored as versatile and robust ligands for a wide array of catalytic systems, challenging the dominance of traditional phosphine-based ligands. rsc.orgresearchgate.net
Q & A
Q. 1.1. What are the recommended synthetic routes for 4-(3-Fluorophenyl)thiophenol, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For instance, the thiol group can be introduced via a Ullmann-type coupling between 3-fluorophenyl halides and thiourea derivatives under copper catalysis . Key factors affecting yield include:
- Temperature : Elevated temperatures (>100°C) improve reaction kinetics but may increase side products like disulfides.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol precursors .
- Catalyst loading : Optimal Cu(I) catalyst concentrations (5–10 mol%) balance reactivity and purification challenges .
Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials.
Q. 1.2. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- NMR :
- ¹H NMR : The fluorine atom induces deshielding of adjacent aromatic protons, producing distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm for meta-fluorine coupling) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the presence of the fluorine substituent .
- FT-IR : A sharp S–H stretch at ~2550 cm⁻¹ verifies the thiol group, while C–F vibrations appear at 1100–1250 cm⁻¹ .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 202.04 (calculated for C₁₂H₉FS) .
Advanced Research Questions
Q. 2.1. How does the fluorine substituent influence the electronic and steric properties of this compound in catalytic applications?
The electron-withdrawing fluorine atom:
- Reduces electron density at the aromatic ring, enhancing electrophilicity for Suzuki-Miyaura cross-couplings .
- Modulates steric hindrance : The meta-fluorine position minimizes steric clashes in metal-ligand coordination, as shown in Pd-catalyzed C–S bond formations (TOF increases by ~30% compared to non-fluorinated analogs) .
Contradictions arise in ligand design: Some studies report reduced catalytic efficiency due to excessive electron withdrawal destabilizing intermediates .
Q. 2.2. What strategies mitigate oxidation of the thiol group during storage or reaction conditions?
- Inert atmosphere : Storing the compound under argon or nitrogen reduces disulfide formation .
- Acidification : Adding 1% acetic acid to reaction mixtures stabilizes the thiol group (pH < 5) .
- Chelating agents : EDTA (0.1 mM) sequesters trace metal ions that catalyze oxidation .
Controlled experiments show that these measures extend thiol stability from <24 hours to >7 days under ambient conditions .
Q. 2.3. How can researchers resolve contradictory bioactivity data for this compound in enzyme inhibition assays?
Discrepancies in IC₅₀ values (e.g., 5–50 µM for tyrosine kinase inhibition) may stem from:
- Assay conditions : DMSO concentrations >1% can denature enzymes, altering activity .
- Redox interference : Thiols may reduce enzyme cofactors (e.g., NAD⁺), confounding results. Use of thiol-blocking agents (e.g., N-ethylmaleimide) as controls is critical .
- Purity thresholds : HPLC purity >98% is required; impurities like disulfides (detected via LC-MS) can skew dose-response curves .
Methodological Challenges and Solutions
Q. 3.1. How should researchers design experiments to differentiate between direct and indirect mechanisms of action in biological studies?
- Kinetic assays : Compare enzyme inhibition rates with and without pre-incubation of the compound. Direct inhibitors show time-independent activity .
- Mutagenesis studies : Introduce mutations to putative binding sites (e.g., cysteine residues in the enzyme active site) and assess activity loss .
- Competitive binding assays : Use fluorescent probes (e.g., TNP-ATP) to detect displacement in real-time .
Q. 3.2. What computational tools are effective for modeling the interaction of this compound with biological targets?
- Docking simulations : AutoDock Vina or Schrödinger Suite predict binding poses to enzymes like COX-2 (PDB ID: 5KIR). The fluorine atom’s electronegativity improves ligand-receptor hydrogen-bonding scores by ~15% .
- MD simulations : GROMACS trajectories (100 ns) reveal stability of the ligand-protein complex, with RMSD <2.0 Å indicating robust binding .
Safety and Handling Protocols
- Hazard identification : Skin/eye irritant (GHS Category 2B); use nitrile gloves and fume hoods .
- Spill management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
- Waste disposal : Incinerate at >800°C to avoid toxic SOₓ/F⁻ emissions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
